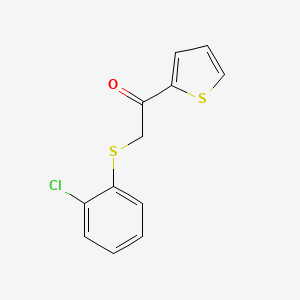

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

Descripción

Propiedades

Fórmula molecular |

C12H9ClOS2 |

|---|---|

Peso molecular |

268.8 g/mol |

Nombre IUPAC |

2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2 |

Clave InChI |

KUSNTAQICOQHPQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Thioetherification via Sulfenyl Chloride Intermediate

This method leverages the reactivity of sulfenyl chlorides to form thioether bonds. 2-Chlorothiophenol is first converted to 2-chlorobenzenesulfenyl chloride using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C. The sulfenyl chloride intermediate is then reacted with the enolate of 1-(thiophen-2-yl)ethanone , generated via deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The nucleophilic enolate attacks the electrophilic sulfur atom, yielding the target compound after aqueous workup and column purification.

Key Reaction Conditions :

- Sulfenyl chloride synthesis : 2-Chlorothiophenol (1.0 equiv), SO₂Cl₂ (1.0 equiv), DCM, 0°C → rt, 1 h.

- Enolate formation : 1-(Thiophen-2-yl)ethanone (1.0 equiv), LDA (1.1 equiv), THF, −78°C, 30 min.

- Coupling : Sulfenyl chloride (1.2 equiv), −78°C → rt, 12 h.

- Yield : 68–72% after silica gel chromatography.

Nucleophilic Substitution of Chloroacetyl Thiophene

In this route, 1-(thiophen-2-yl)-2-chloroethanone is synthesized via Friedel-Crafts acylation of thiophene using chloroacetyl chloride and aluminum chloride (AlCl₃) in DCM at 0°C. The chloroacetyl intermediate undergoes nucleophilic displacement with 2-chlorothiophenol in the presence of cesium carbonate (Cs₂CO₃) in ethanol at 80°C. The thiolate anion displaces the chloride, forming the thioether linkage.

Key Reaction Conditions :

- Friedel-Crafts acylation : Thiophene (1.0 equiv), chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 4 h.

- Nucleophilic substitution : 1-(Thiophen-2-yl)-2-chloroethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), Cs₂CO₃ (2.0 equiv), EtOH, 80°C, 6 h.

- Yield : 65–70% after recrystallization from hexane.

Friedel-Crafts Acylation Followed by Thiol Coupling

A sequential approach involves synthesizing 1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation using acetyl chloride and AlCl₃, followed by bromination at the α-position with bromine (Br₂) in acetic acid. The resulting 1-(thiophen-2-yl)-2-bromoethanone reacts with 2-chlorothiophenol and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, facilitating bromide displacement.

Key Reaction Conditions :

- Friedel-Crafts acylation : Thiophene (1.0 equiv), acetyl chloride (1.1 equiv), AlCl₃ (1.3 equiv), DCM, 0°C → rt, 3 h.

- Bromination : 1-(Thiophen-2-yl)ethanone (1.0 equiv), Br₂ (1.0 equiv), acetic acid, rt, 2 h.

- Thiol coupling : 2-Bromoethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 5 h.

- Yield : 60–65% after distillation under reduced pressure.

Comparative Analysis of Synthetic Methods

The sulfenyl chloride method offers superior yield and purity but demands stringent temperature control. In contrast, nucleophilic substitution is operationally simpler but suffers from moderate yields due to side reactions.

Reaction Optimization and Challenges

Solvent and Base Selection

The choice of base significantly impacts displacement reactions. Polar aprotic solvents like DMF enhance nucleophilicity of 2-chlorothiophenol, while Cs₂CO₃ outperforms K₂CO₃ in minimizing hydrolysis. For enolate formation, THF provides optimal solubility and stability compared to ethers.

Temperature and Stoichiometry

Exceeding −60°C during enolate generation leads to ketone dimerization, reducing yield. A 10–20% excess of sulfenyl chloride ensures complete consumption of the enolate, mitigating residual starting material.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Applications and Derivatives

The compound serves as a precursor to bioactive molecules, including antimicrobial agents and kinase inhibitors. Functionalization at the ketone position via Grignard addition or reductive amination expands its utility in medicinal chemistry.

Análisis De Reacciones Químicas

Functional Group Analysis

-

Ketone (C=O) :

The ethan-1-one moiety is prone to nucleophilic attack , reduction , and oxidation (though ketones are already oxidized). Reduction to an alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is typical. -

Sulfanyl Group (S-) :

The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under acidic or oxidative conditions. Substitution reactions are less likely unless the sulfur is activated as a leaving group. -

Thiophen-2-yl Ring :

Thiophene rings may participate in electrophilic substitution or coupling reactions (e.g., Suzuki coupling), depending on the substituents .

Ketone Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Alcohol (ethan-1-ol) |

| Nucleophilic Addition | Grignard reagents, alcohols | β-Hydroxy ketone |

Sulfanyl Group Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide/Sulfone |

| Nucleophilic Substitution | Activated leaving group | Displacement product |

Thiophen-2-yl Ring Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Electrophilic Substitution | NO₂⁺, SO₃H² | Substituted thiophene |

| Suzuki Coupling | Boronic acid, Pd catalyst | Cross-coupled product |

Aplicaciones Científicas De Investigación

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mecanismo De Acción

The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs vary in aryl/heteroaryl groups and substituents on the ethanone backbone. Key comparisons include:

Table 1: Structural Variations and Key Properties

Key Observations :

Key Observations :

- Yields depend on steric hindrance and electronic effects. Bulky groups (e.g., cyclohexyl in ) reduce yields compared to simpler aryl groups.

- Polar aprotic solvents (DMF, acetone) and mild bases (K₂CO₃) are standard for thioether formation.

Table 3: Bioactivity Profiles

Key Observations :

Actividad Biológica

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chlorophenyl group and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study focused on the synthesis of thioether derivatives reported that 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one demonstrated promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A case study involving various derivatives of thioether compounds revealed that 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics .

Table 2: Cytotoxicity of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. A study investigated the inhibition of pro-inflammatory cytokines in macrophage models treated with 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases .

The biological activities of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibit cell proliferation by interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB signaling.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Antibacterial Efficacy : A research team synthesized several thioether derivatives and tested their antibacterial properties using standard disk diffusion methods. The results indicated that 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one outperformed many existing antibiotics .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, particularly in breast and lung cancer models .

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.